5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
CAS No.: 883543-32-6
Cat. No.: VC7812529
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883543-32-6 |
|---|---|
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 5-[(4-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H17NO3/c1-9-4-6-13(7-5-9)8-10-2-3-11(16-10)12(14)15/h2-3,9H,4-8H2,1H3,(H,14,15) |
| Standard InChI Key | PBBKTCULMQMPMT-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC2=CC=C(O2)C(=O)O |
| Canonical SMILES | CC1CCN(CC1)CC2=CC=C(O2)C(=O)O |
Introduction
Chemical Architecture and Structural Analysis
Core Molecular Framework
The molecule features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a (4-methylpiperidin-1-yl)methyl moiety. The furan ring’s electron-rich -system interacts with the piperidine’s nitrogen lone pair, creating a conjugated system that influences reactivity and stability . The methyl group on the piperidine ring introduces steric hindrance, potentially modulating binding interactions in biological systems.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 223.27 g/mol | |
| SMILES Notation | O=C(O)C1=CC=C(CN2CCC(C)CC2)O1 | |
| Topological Polar Surface Area (TPSA) | 53.68 Ų |
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
Industrial synthesis typically involves:
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Furan Core Functionalization: Introduction of the carboxylic acid group at the 2-position via oxidation of furfural derivatives.
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Piperidine Coupling: Alkylation of 4-methylpiperidine with a chloromethylfuran intermediate under reflux conditions (e.g., in dichloromethane with triethylamine) .
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Purification: Column chromatography or recrystallization to achieve >98% purity, as commercial suppliers report .
Critical parameters include reaction temperature (40–60°C for coupling steps), solvent polarity, and stoichiometric ratios to minimize byproducts like N-alkylation isomers.
Physicochemical Profile
Thermodynamic and Bulk Properties
Experimental data reveal a high boiling point (345.3°C at 760 mmHg) and density (1.168 g/cm³), consistent with its polarizable aromatic-piperidine framework . The compound’s logP value of 2.15 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Table 2: Experimental Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 345.3°C at 760 mmHg | |
| Density | 1.168 g/cm³ | |
| Refractive Index | 1.537 | |
| Flash Point | 162.6°C |
Computational and Spectroscopic Insights
Quantum Chemical Predictions
Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, aligning with its polar functional groups. The HOMO-LUMO gap (~5.1 eV) indicates moderate electronic stability, while molecular dynamics simulations suggest preferential binding to hydrophobic protein pockets .
Spectroscopic Signatures
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